Cas no 392317-62-3 (ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)

Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate is a specialized thiadiazole derivative with a sulfanylacetate functional group, offering versatile reactivity in organic synthesis. Its structure combines a 1,3,4-thiadiazole core with an isobutyramido substituent, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable for constructing heterocyclic frameworks or as a precursor for bioactive molecules due to its sulfur-containing moiety and amide linkage. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial processes requiring precise molecular modifications.
ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate structure
392317-62-3 structure
Product Name:ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
CAS No:392317-62-3
MF:C10H15N3O3S2
MW:289.374399423599
CID:6179806
PubChem ID:3332831
Update Time:2025-10-24

ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
    • IFLab1_001496
    • 392317-62-3
    • HMS1416D22
    • AKOS024577457
    • ethyl 2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
    • ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate
    • ethyl 2-{[5-(2-methylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
    • F0417-2023
    • SR-01000006067
    • Oprea1_054720
    • SR-01000006067-1
    • Inchi: 1S/C10H15N3O3S2/c1-4-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6(2)3/h6H,4-5H2,1-3H3,(H,11,12,15)
    • InChI Key: BURCMTDECQUIPE-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1NC(C(C)C)=O)SCC(=O)OCC

Computed Properties

  • Exact Mass: 289.05548370g/mol
  • Monoisotopic Mass: 289.05548370g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 135Ų

ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Pricemore >>

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ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Related Literature

Additional information on ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate

Professional Introduction to Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 392317-62-3)

Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 392317-62-3, belongs to a class of molecules that exhibit promising biological activities. The structure of this compound incorporates several key functional groups, including an ethyl ester, an amino group, and a thiadiazole moiety, which collectively contribute to its unique chemical and biological properties.

The thiadiazole scaffold is particularly noteworthy in medicinal chemistry due to its versatility and wide range of biological activities. Thiadiazoles have been extensively studied for their potential applications in the treatment of various diseases, including infectious diseases, inflammation, and cancer. The presence of a sulfanyl group in the structure further enhances the compound's reactivity and binding affinity to biological targets. This makes Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate a valuable candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of novel compounds that can modulate inflammatory pathways. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory mediators has become a key strategy in therapeutic intervention. The amino group present in Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate suggests that it may interact with enzymes or receptors involved in inflammation regulation. Preliminary studies have indicated that thiadiazole derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory cytokines.

The ethyl ester functionality in the compound's name is another important feature that influences its pharmacological profile. Esters are known to enhance the bioavailability and solubility of molecules, making them more suitable for oral administration. This characteristic is particularly relevant in drug development, where patient compliance and ease of administration are critical factors. Additionally, the ester group can undergo hydrolysis in vivo, releasing active metabolites that may contribute to the overall therapeutic effect.

The synthesis of Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the thiadiazole ring typically requires condensation reactions between appropriate precursors under acidic or basic conditions. The subsequent functionalization with the sulfanyl group and the amino acid derivative adds layers of complexity to the synthesis but also enhances the compound's potential biological activity.

In academic research, Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has been explored for its potential role in combating resistant bacterial infections. The rise of multidrug-resistant bacteria poses a significant challenge to global health, and novel antimicrobial agents are urgently needed. The structural features of this compound suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Recent studies have shown that thiadiazole derivatives can exhibit potent activity against Gram-positive bacteria, making them attractive candidates for further development.

Beyond its antimicrobial properties, Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has also been investigated for its anti-inflammatory and antioxidant effects. Oxidative stress plays a critical role in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular conditions. The sulfanyl group in the molecule may contribute to its antioxidant activity by scavenging reactive oxygen species (ROS). This property could make it useful in developing therapies for conditions where oxidative damage is a key pathological feature.

The potential applications of Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate extend beyond infectious diseases and inflammation. There is growing evidence suggesting that thiadiazole derivatives can modulate immune responses by interacting with various immune cells and signaling pathways. For instance, some thiadiazoles have been shown to inhibit the proliferation of T-cells and reduce cytokine production during allergic reactions. This immunomodulatory activity could be exploited in developing treatments for autoimmune diseases or allergic disorders.

In conclusion, Ethyl 2-{5-(2-methylpropanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 392317-62-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation in various therapeutic areas. As our understanding of biological mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.

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